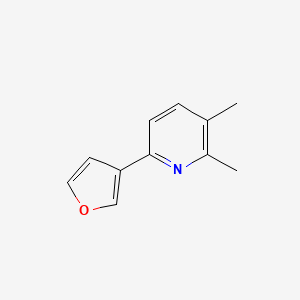

6-(3-Furanyl)-2,3-dimethylpyridine

Description

6-(3-Furanyl)-2,3-dimethylpyridine is a heterocyclic organic compound featuring a pyridine core substituted with methyl groups at positions 2 and 3 and a 3-furanyl group at position 4. For instance, 2,3-dimethylpyridine (2,3-lutidine) has a molecular formula of C₇H₉N, a molecular weight of 107.15 g/mol, and a CAS number of 583-61-9 . The addition of the 3-furanyl group introduces an oxygen-containing aromatic substituent, likely increasing polarity and altering reactivity compared to purely aliphatic analogs.

Properties

IUPAC Name |

6-(furan-3-yl)-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-11(12-9(8)2)10-5-6-13-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBTUFOKNRAJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C2=COC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628611 | |

| Record name | 6-(Furan-3-yl)-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53913-07-8 | |

| Record name | 6-(3-Furanyl)-2,3-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53913-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Furan-3-yl)-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Furanyl)-2,3-dimethylpyridine typically involves the functionalization of a pyridine ring. One common method is the nucleophilic addition reaction between a substituted pyridine and a furanyl derivative. For instance, the reaction of 2,3-dimethylpyridine with 3-furanol under basic conditions can yield the desired product. The reaction conditions often involve the use of an alkali solution such as sodium hydroxide or potassium hydroxide, with ethanol as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(3-Furanyl)-2,3-dimethylpyridine can undergo various chemical reactions, including:

Oxidation: The furanyl group can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

Oxidation: Furanones and pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

6-(3-Furanyl)-2,3-dimethylpyridine belongs to the class of pyridine derivatives, which are known for their diverse pharmacological activities. Recent studies have highlighted the following applications:

- Antimicrobial Activity : Pyridine derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds with a pyridine nucleus exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives have been synthesized that demonstrate minimum inhibitory concentrations (MICs) comparable to established antibiotics such as Amoxicillin and Norfloxacin .

- Antiviral Properties : The ongoing search for new antiviral agents has led to the investigation of pyridine compounds. The presence of a furan ring in conjunction with a pyridine structure may enhance the interaction with viral proteins, potentially leading to improved antiviral efficacy against pathogens such as SARS-CoV-2 .

- Antitumor Activity : Some studies suggest that pyridine derivatives can inhibit tumor growth by interfering with specific cellular pathways. The unique structural attributes of this compound may contribute to its ability to modulate these pathways effectively .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, which include:

- Condensation Reactions : One common approach involves the condensation of 3-furaldehyde with 2,3-dimethylpyridine in the presence of acid catalysts. This method allows for the formation of the desired compound with good yields .

- Microwave-Assisted Synthesis : Recent advances have introduced microwave-assisted techniques that significantly reduce reaction times while improving yields and purity of pyridine derivatives .

Biological Studies and Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

- Antibacterial Studies : In one study, this compound was tested against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity with MIC values that suggest potential for development into therapeutic agents .

- Antiviral Efficacy : Another study focused on the antiviral properties of pyridine derivatives during the COVID-19 pandemic. Compounds similar to this compound were evaluated for their ability to inhibit viral replication in vitro, showing significant promise as candidates for further development into antiviral drugs .

Comparative Data Table

The following table summarizes key findings related to the antimicrobial activity of this compound compared to other standard antibiotics:

Mechanism of Action

The mechanism of action of 6-(3-Furanyl)-2,3-dimethylpyridine in biological systems involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The furanyl group can enhance the compound’s ability to form hydrogen bonds and π-π interactions, thereby increasing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

- Core Structure : The 2,3-dimethylpyridine moiety is shared across several derivatives. For example, 6-(sec-butyl)-2,3-dimethylpyridine (13fw) and 5-(sec-butyl)-2,3-dimethylpyridine (14fw) differ in substituent position (6 vs. 5) but share the same molecular weight (164.1 g/mol ) .

- Substituent Effects : The 3-furanyl group in the target compound contrasts with bulky substituents like trans-4-(tert-butyl)cyclohexyl in 13fx (MW = 246.2 g/mol) . The furan’s electron-rich nature may enhance π-π interactions or hydrogen bonding compared to aliphatic groups.

Physical and Spectroscopic Properties

- Chromatographic Behavior : Rf values in TLC (e.g., 0.65 for 13fw vs. 0.23 for 14fw ) highlight polarity differences due to substituent position . The furan group in 6-(3-Furanyl)-2,3-dimethylpyridine would likely reduce Rf compared to alkyl-substituted analogs.

- Spectroscopic Data : NMR shifts in analogs like cis-13fx (¹H NMR: δ 1.00–2.20 for cyclohexyl protons) differ from the furan’s aromatic protons (expected δ 6.5–8.0). IR spectra would show C-O stretching (~1250 cm⁻¹) from the furan .

Data Tables

Table 1: Comparison of Key Properties

Table 2: Reactivity Comparison

Biological Activity

6-(3-Furanyl)-2,3-dimethylpyridine is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal properties, and its role as a pharmacophore in drug discovery. The information presented is based on diverse scientific sources, including case studies and research findings.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a furanyl group and two methyl groups. The structural formula is represented as follows:

The presence of the furanyl group enhances the compound's ability to engage in hydrogen bonding and π-π interactions, contributing to its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding is facilitated by the unique structural features of the compound, which promote increased binding affinity and specificity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains, indicating the compound's potential as an antimicrobial agent .

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Research has shown that it can inhibit the growth of several fungal pathogens, including Candida species.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The above table illustrates the antifungal activity against common pathogenic fungi .

Case Studies and Clinical Implications

Several studies have explored the clinical implications of using compounds similar to this compound in treating infections. For instance, research on related pyridine derivatives has shown promise in treating conditions such as inflammatory bowel disease and various forms of cancer .

One notable study investigated the use of related compounds in patients with inflammatory bowel disease, demonstrating their potential to reduce inflammation through inhibition of specific pathways . These findings suggest that further exploration into the therapeutic applications of this compound could be warranted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.